molecular formula C8H17O4P B094744 Diethyl (3-oxobutyl)phosphonate CAS No. 1067-90-9

Diethyl (3-oxobutyl)phosphonate

Cat. No.: B094744
CAS No.: 1067-90-9
M. Wt: 208.19 g/mol
InChI Key: JTQRTGRGGCXPMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl (3-oxobutyl)phosphonate is a useful research compound. Its molecular formula is C8H17O4P and its molecular weight is 208.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1067-90-9

Molecular Formula

C8H17O4P

Molecular Weight

208.19 g/mol

IUPAC Name

4-diethoxyphosphorylbutan-2-one

InChI

InChI=1S/C8H17O4P/c1-4-11-13(10,12-5-2)7-6-8(3)9/h4-7H2,1-3H3

InChI Key

JTQRTGRGGCXPMU-UHFFFAOYSA-N

SMILES

CCOP(=O)(CCC(=O)C)OCC

Canonical SMILES

CCOP(=O)(CCC(=O)C)OCC

Key on ui other cas no.

1067-90-9

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 243 grams (1.76 moles) of diethyl phosphite stirred under nitrogen and protected by a drying tube was added a solution of sodium ethoxide prepared from 5.07 grams (0.22 mole) of sodium in 100 ml of anhydrous ethanol. Methyl vinyl ketone, 112 grams (1.60 moles), was then added at such a rate as to keep the temperature at 35°-40° C. The addition required about one hour. The reaction mixture was stirred for one-half hour after the addition was completed and was stripped to dryness in vacuo at 60° C./16 mm. The residue was taken up in 600 ml of chloroform, and the solution cooled to 15° C. and washed successively with dilute acid, water and saturated sodium chloride solution. After drying, the chloroform solution was distilled to yield 112 grams of diethyl 3-oxobutylphosphonate as a colorless liquid, B.P. 106° C./0.05 mm, nD 25 1.4340. VPC indicated that the product was 90% pure.
Quantity
243 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.07 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
600 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.